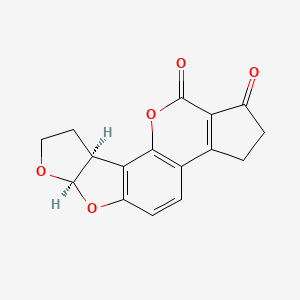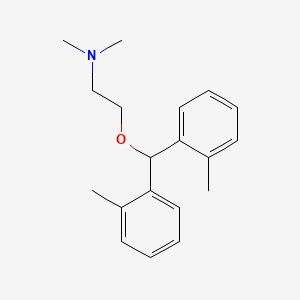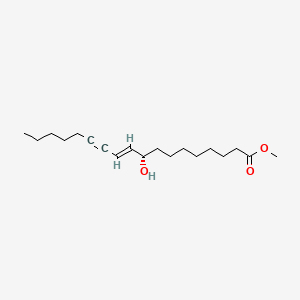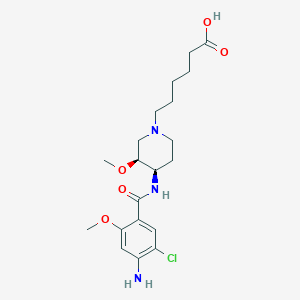
(E)-2-Propylhept-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Propylhept-2-en-1-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is part of the family of alkenols, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Propylhept-2-en-1-ol typically involves the use of alkenylation reactions. One common method is the hydroboration-oxidation of 2-propylhept-2-ene. This process involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
(E)-2-Propylhept-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of (E)-2-Propylhept-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating various biochemical pathways.
Similar Compounds:
(E)-2-Buten-1-ol: Similar structure but with a shorter carbon chain.
(E)-2-Hexen-1-ol: Similar structure with a six-carbon chain.
(E)-2-Octen-1-ol: Similar structure with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
| 41625-15-4 | |
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(E)-2-propylhept-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h8,11H,3-7,9H2,1-2H3/b10-8+ |
InChI 键 |
BUHGPTZACAIKST-CSKARUKUSA-N |
手性 SMILES |
CCCC/C=C(\CCC)/CO |
规范 SMILES |
CCCCC=C(CCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










